molecular formula C25H51NO2 B032217 N-(2-Hydroxyethyl)tricosanamide CAS No. 171022-15-4

N-(2-Hydroxyethyl)tricosanamide

Cat. No.: B032217
CAS No.: 171022-15-4
M. Wt: 397.7 g/mol
InChI Key: WFRQXTUCHBFZII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosanoyl ethanolamide can be synthesized through the reaction of tricosanoic acid with ethanolamine. The reaction typically involves the activation of the carboxylic acid group of tricosanoic acid, followed by nucleophilic attack by ethanolamine to form the amide bond . The reaction conditions often include the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods: Industrial production of tricosanoyl ethanolamide may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Tricosanoyl ethanolamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Tricosanoyl ethanolamide can be compared with other similar compounds such as:

Uniqueness: Tricosanoyl ethanolamide is unique due to its longer carbon chain length compared to other fatty N-acyl ethanolamines. This structural difference may influence its interaction with receptors and enzymes, leading to distinct biological effects .

Properties

IUPAC Name

N-(2-hydroxyethyl)tricosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRQXTUCHBFZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H51NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560545
Record name N-(2-Hydroxyethyl)tricosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171022-15-4
Record name N-(2-Hydroxyethyl)tricosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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